molecular formula C24H22F5N3O2 B13541656 N-[2-(2,4-dimethylphenyl)-2,2-difluoroethyl]-5,6-dimethyl-3-[3-(trifluoromethyl)phenoxy]pyridazine-4-carboxamide CAS No. 2435604-13-8

N-[2-(2,4-dimethylphenyl)-2,2-difluoroethyl]-5,6-dimethyl-3-[3-(trifluoromethyl)phenoxy]pyridazine-4-carboxamide

Cat. No.: B13541656
CAS No.: 2435604-13-8
M. Wt: 479.4 g/mol
InChI Key: ZCYHNUUVAZEGNV-UHFFFAOYSA-N
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Description

N-[2-(2,4-dimethylphenyl)-2,2-difluoroethyl]-5,6-dimethyl-3-[3-(trifluoromethyl)phenoxy]pyridazine-4-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dimethylphenyl)-2,2-difluoroethyl]-5,6-dimethyl-3-[3-(trifluoromethyl)phenoxy]pyridazine-4-carboxamide typically involves multiple steps, including the formation of the pyridazine ring, introduction of the phenoxy group, and subsequent functionalization with the dimethylphenyl and difluoroethyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dimethylphenyl)-2,2-difluoroethyl]-5,6-dimethyl-3-[3-(trifluoromethyl)phenoxy]pyridazine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-[2-(2,4-dimethylphenyl)-2,2-difluoroethyl]-5,6-dimethyl-3-[3-(trifluoromethyl)phenoxy]pyridazine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dimethylphenyl)-2,2-difluoroethyl]-5,6-dimethyl-3-[3-(trifluoromethyl)phenoxy]pyridazine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives with different substituents. Examples are:

  • Ethyl acetoacetate
  • N(4)-(substituted phenyl)-N(4)-alkyl/desalkyl-9H-pyrimido[4,5-b]indole-2,4-diamines

Uniqueness

N-[2-(2,4-dimethylphenyl)-2,2-difluoroethyl]-5,6-dimethyl-3-[3-(trifluoromethyl)phenoxy]pyridazine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

2435604-13-8

Molecular Formula

C24H22F5N3O2

Molecular Weight

479.4 g/mol

IUPAC Name

N-[2-(2,4-dimethylphenyl)-2,2-difluoroethyl]-5,6-dimethyl-3-[3-(trifluoromethyl)phenoxy]pyridazine-4-carboxamide

InChI

InChI=1S/C24H22F5N3O2/c1-13-8-9-19(14(2)10-13)23(25,26)12-30-21(33)20-15(3)16(4)31-32-22(20)34-18-7-5-6-17(11-18)24(27,28)29/h5-11H,12H2,1-4H3,(H,30,33)

InChI Key

ZCYHNUUVAZEGNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(CNC(=O)C2=C(N=NC(=C2C)C)OC3=CC=CC(=C3)C(F)(F)F)(F)F)C

Origin of Product

United States

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